molecular formula C9H7BrClFO2 B12948464 Ethyl 3-bromo-4-chloro-2-fluorobenzoate

Ethyl 3-bromo-4-chloro-2-fluorobenzoate

Cat. No.: B12948464
M. Wt: 281.50 g/mol
InChI Key: YYIZSWNYFNJWMG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H6BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-chloro-2-fluorobenzoate typically involves the esterification of 3-bromo-4-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation reactions to introduce the bromine, chlorine, and fluorine substituents on the benzene ring, followed by esterification to form the final product. The reaction conditions are optimized to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Oxidation: Oxidized derivatives of the benzoate.

    Reduction: Reduced derivatives of the benzoate.

    Ester Hydrolysis: 3-bromo-4-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group allows for easy modification, enabling the synthesis of derivatives with improved activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-fluorobenzoate
  • Ethyl 3-chloro-4-fluorobenzoate
  • Ethyl 3-bromo-2-fluorobenzoate

Uniqueness

Ethyl 3-bromo-4-chloro-2-fluorobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse organic molecules and for studying the effects of multiple halogen substitutions on biological activity.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 3-bromo-4-chloro-2-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3

InChI Key

YYIZSWNYFNJWMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)F

Origin of Product

United States

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